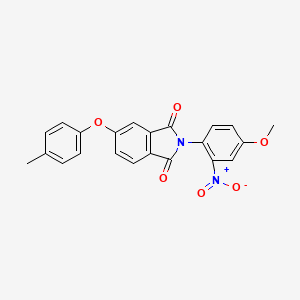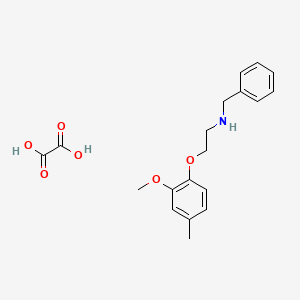![molecular formula C19H16F3NO2 B4042270 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline](/img/structure/B4042270.png)
2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline
Overview
Description
2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline is a synthetic organic compound that features a quinoline core structure with a trifluoromethyl-substituted phenoxyethoxy side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline core, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced derivatives of the quinoline core.
Scientific Research Applications
2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound can be used in biological assays to investigate its potential as a bioactive molecule.
Industry: In the materials science field, it can be used to develop new materials with unique properties, such as enhanced stability or specific electronic characteristics
Mechanism of Action
The mechanism of action of 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The quinoline core can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline
- 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]isoquinoline
- 2-Methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]naphthalene
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This structural feature can significantly influence its chemical reactivity, biological activity, and overall properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-methyl-8-[2-[3-(trifluoromethyl)phenoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-13-8-9-14-4-2-7-17(18(14)23-13)25-11-10-24-16-6-3-5-15(12-16)19(20,21)22/h2-9,12H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSIVRUQMLQREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCOC3=CC=CC(=C3)C(F)(F)F)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chloro-3-ethylphenoxy)propyl]butan-2-amine](/img/structure/B4042192.png)
![N-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]butan-2-amine](/img/structure/B4042193.png)
![N-[2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid](/img/structure/B4042203.png)
![4-[4-nitro-2-(1-piperidinylcarbonyl)phenyl]morpholine](/img/structure/B4042211.png)

![2-[2-(2-methoxy-4-methylphenoxy)ethoxy]-N,N-dimethylethanamine;oxalic acid](/img/structure/B4042223.png)
![(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)dimethylamine oxalate](/img/structure/B4042239.png)

![[4-[(Z)-[1-(4-ethylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] 4-fluorobenzoate](/img/structure/B4042254.png)
![N-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethyl}-2-butanamine oxalate](/img/structure/B4042256.png)
![ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4042265.png)

![2,6-dimethyl-4-[2-(3-phenoxyphenoxy)ethyl]morpholine oxalate](/img/structure/B4042271.png)
![Methyl 4-[3-(3-methylpiperidin-1-yl)propoxy]benzoate;oxalic acid](/img/structure/B4042278.png)
